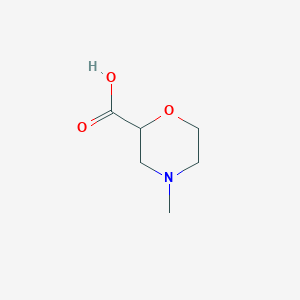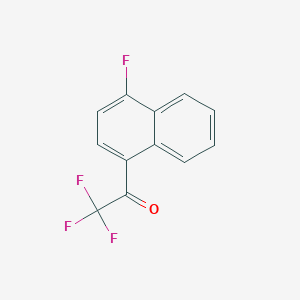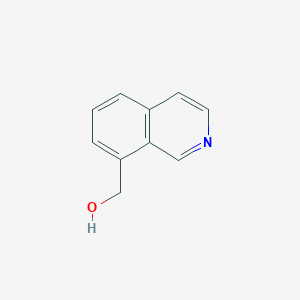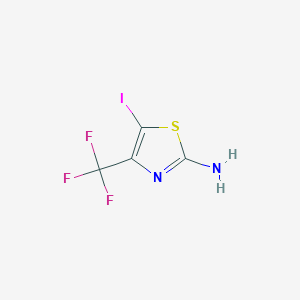
5-Bromo-2-pyrrolidin-1-ylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Bromo-2-pyrrolidin-1-ylnicotinic acid" is a chemical entity that has been the subject of various research studies due to its potential as a pharmaceutical intermediate or as a key moiety in complex organic molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting from commercially available substrates. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Similarly, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine is achieved through intramolecular hydroboration–cycloalkylation of an azido-olefin intermediate, with a key step being the enantioselective reduction of the corresponding ketone . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-Bromo-2-pyrrolidin-1-ylnicotinic acid" is often confirmed through various spectroscopic techniques and crystallography. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using FT-IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction studies . These techniques provide detailed information about the bonding and configuration of the molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include electrophilic substitution, cyclization, bromination, and hydrolysis . The choice of reaction and conditions is critical for the successful synthesis of the desired compound, as well as for achieving high yields and purities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of halogen atoms like bromine can significantly affect the reactivity and interaction of the molecules. The crystal packing and hydrogen bonding patterns observed in the crystal structure of related compounds suggest that these molecules may exhibit solid-state interactions such as π-π stacking and hydrogen bonding, which can affect their solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Characterization : A study detailed the synthesis of novel derivatives related to 5-Bromo-2-pyrrolidin-1-ylnicotinic acid through electrophilic substitution and characterized them using various spectroscopic techniques (Mogulaiah, Sundar, & Tasleem, 2018).
Antimicrobial Activity
- Antimicrobial Properties : Research on similar compounds like 4-pyrrolidin-3-cyanopyridine derivatives, obtained from related pyrrolidine structures, demonstrated antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Chemical Synthesis and Reactivity
- Novel Route to Derivatives : A study described a new route to Meldrum’s Acid derivatives via reactions involving similar bromo-substituted compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
- Suzuki Cross-Coupling Reactions : Another study focused on synthesizing novel pyridine-based derivatives using Suzuki cross-coupling reactions, a method potentially applicable to 5-Bromo-2-pyrrolidin-1-ylnicotinic acid derivatives (Ahmad et al., 2017).
Spectroscopic and Optical Studies
- Spectroscopic Analysis : Research on the spectroscopic characterization of similar compounds like 5-Bromo-2-(trifluoromethyl)pyridine could offer insights into the properties of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Vural & Kara, 2017).
Applications in Corrosion Inhibition
- Corrosion Inhibition : A study on Schiff bases, including compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, revealed their effectiveness in inhibiting carbon steel corrosion, suggesting potential industrial applications of similar compounds (El-Lateef et al., 2015).
Heterocyclic Synthesis
- Synthesis of Heterocycles : There's research on synthesizing heterocycles like 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks, which may be relevant for the synthesis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid related compounds (Alekseyev, Amirova, & Terenin, 2015).
Crystal Structure Analysis
- Crystal Structure Analysis : Studies on similar compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide include detailed crystal structure analysis, which could be applicable to 5-Bromo-2-pyrrolidin-1-ylnicotinic acid (Anuradha et al., 2014).
Propiedades
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTPIYVWAOOBEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pyrrolidin-1-ylnicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)






![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)


![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)

